molecular formula C12H14O3 B139144 Ethyl 4-(3-oxopropyl)benzoate CAS No. 151864-81-2

Ethyl 4-(3-oxopropyl)benzoate

Cat. No. B139144
M. Wt: 206.24 g/mol
InChI Key: XDGGHWSPLSWRIX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxopropyl)benzoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals. The compound's structure is characterized by an ethyl ester functional group attached to a benzene ring, which is further substituted with a 3-oxopropyl group.

Synthesis Analysis

The synthesis of related compounds often involves the formation of ester linkages and the introduction of substituents onto the benzene ring. For instance, the synthesis of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates involves a convenient method that leads to compounds with high clearing points and mesomorphic properties . Similarly, a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates was synthesized to evaluate their anti-juvenile hormone activities . These examples demonstrate the synthetic versatility of benzoate esters and their derivatives.

Molecular Structure Analysis

The molecular structure of related benzoate compounds has been studied using various techniques, including X-ray crystallography and molecular modeling. For example, the crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, revealing intramolecular and intermolecular hydrogen bonding patterns . Additionally, the molecular stacking and conformation of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate were established through crystallographic data, highlighting the influence of alkyl chain length on mesogenic behaviors .

Chemical Reactions Analysis

The reactivity of benzoate esters can be influenced by the presence of substituents on the benzene ring. For instance, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate results in products formed by radical recombination, with the reaction outcome varying depending on the solvent used . The transformation of certain benzoate derivatives into ethane derivatives via hydrogenation using a palladium catalyst also exemplifies the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters are closely related to their molecular structure. The presence of different substituents can significantly affect properties such as melting points, solubility, and biological activity. For example, the introduction of bulky alkyloxy substituents on the benzodioxan ring of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates increased their anti-juvenile hormone activity . The mesomorphic properties of benzoate derivatives with alkoxyphenyl groups are also influenced by the length of the alkoxy chains .

Scientific Research Applications

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, including ethyl 4-(3-oxopropyl)benzoate, have been explored for their antiplatelet activity. These compounds have shown inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression, suggesting potential applications in the development of antiplatelet drugs (Chen et al., 2008).

Anti-Juvenile Hormone Activity

Ethyl 4-(3-oxopropyl)benzoate derivatives have been investigated for their anti-juvenile hormone activity in insects. These compounds, including ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, showed the ability to induce precocious metamorphosis in the silkworm, Bombyx mori, indicating their potential as insect growth regulators (Kuwano et al., 2008).

Alkaline Hydrolysis Mechanisms

The mechanisms of the alkaline hydrolysis of methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates, including ethyl 4-(3-oxopropyl)benzoate, have been studied. These research findings contribute to the understanding of neighboring group participation in the hydrolysis of esters and the impact of substituent effects on reaction rates (Bowden & Byrne, 1996).

Novel Compound Synthesis

Research into the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, a related compound, has led to the development of new compounds and stereospecific oxidizing reagents. These studies are significant for pharmaceutical sciences, particularly in the synthesis of sensitive systems (Sunthankar et al., 1993).

Safety And Hazards

Ethyl 4-(3-oxopropyl)benzoate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 4-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGGHWSPLSWRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373864
Record name ethyl 4-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-oxopropyl)benzoate

CAS RN

151864-81-2
Record name ethyl 4-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151864-81-2
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Synthesis routes and methods I

Procedure details

Ethyl 4-iodobenzoate (200 g, 0.725 mol) and allyl alcohol (63 g, 1.087 mol) are added to a stirred suspension of Sodium bicarbonate (152 g, 1.812 mol), tetrabutyl-ammounium bromide (117 g, 0.362 mol) and Palladium (II) acetate (3.2 g, 0.014 mol) in DMF (600 mL). The reaction mixture is warmed to 75-80° C. for 3-3.5 hours and cooled to 40° C. -50° C. Toluene (1 L) is added to the reaction mixture with vigorous agitation and the mixture is stirred for 15 min at room temperature. The resulting mixture is filtered through a celite pad. The pad is washed with toluene (2×200 mL). The filtrate and wash are combined, washed with water (3×1 L), evaporated to constant weight at 30° C.-40° C. and 10 mmHg. The crude product 147.5 g (98.8%, 84% by HPLC) of 4-(3-Oxo-propyl)-benzoic acid ethyl ester as dark brown oil is obtained. 1H NMR (DMSO-d6): δ1.38 (t, 3H), 2.81 (t, 2H), 3.03 (t, 2H), 4.39 (q, 2H), 7.27 (d, 2H), 7.98 (d, 2H), 9.81 (s, 1H).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrabutyl-ammounium bromide
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 20 g (69.9 mmol) of ethyl 4-iodobenzoate, 0.47 g (2.1 mmol) of palladium acetate, 14.7 g (175 mmol) of sodium bicarbonate, and 22.5 g (70 mmol) of tetrabutylammonium bromide in 200 mL of dimethyl formamide were added, under nitrogen, 6.89 g (118.8 mmol) of allyl alcohol. The reaction mixture was stirred at room temperature for 42 hours. The dimethyl formamide was then removed by evaporation under reduced pressure and the residue was dissolved in 300 mL of ethyl acetate. This was washed with water (3×50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual solid was purified by column chromatography on silica gel, eluting with 7:3 hexane:ethyl acetate to give 13.3 g (98%) of 3-(4-ethoxycarbonylphenyl)-1-propanal as a light yellow oil. 1H NMR (CDCl3) δ 10.02 (1H, s), 8.18 (2H, d, J=7.3 Hz), 7 47 (2H, d, J=7.3 Hz), 4.56 (2H, q, J=6.5 Hz), 3,21 (2H, t, J=6.5 Hz), 3.02 (2H, t, J=6.5 Hz), 1,59 (3H, t, J=6.5 Hz), Taylor, E. C. et al., J. Org. Chem., 57, 3218 (1992); J. Org. Chem., 60, 6684 (1995).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 4-iodobenzoate (200 g, 0.725 mol) and allyl alcohol (63 g, 1.087 mol) are added to a stirred suspension of Sodium bicarbonate (152 g, 1.812 mol), tetrabutyl-ammonium bromide (117 g, 0.362 mol) and Palladium (II) acetate (3.2 g, 0.014 mol) in DMF (600 mL). The reaction mixture is warmed to 75-80° C. for 3-3.5 hours and cooled to 40° C.-50° C. Toluene (1 L) is added to the reaction mixture with vigorous agitation and the mixture is stirred for 15 min at room temperature. The resulting mixture is filtered through a celite pad. The pad is washed with toluene (2×200 mL). The filtrate and wash are combined, washed with water (3×1 L), evaporated to constant weight at 30° C.-40° C. and 10 mmHg. The crude product 147.5 g (98.8%, 84% by HPLC) of 4-(3-Oxo-propyl)-benzoic acid ethyl ester as dark brown oil is obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JW Lockman, BR Murphy, DF Zigar… - Journal of Medicinal …, 2010 - ACS Publications
We have shown previously that the target of the potent cytotoxic agent 4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (…
Number of citations: 41 pubs.acs.org
R Soni, TH Hall, DJ Morris, GJ Clarkson, MR Owen… - wrap.warwick.ac.uk
General experimental conditions: All reagents and solvents were used as purchased and without further purification. All reactions were carried out under a nitrogen atmosphere at …
Number of citations: 0 wrap.warwick.ac.uk
IS Kovalev, GV Zyryanov, S Santra, A Majee… - Molecules, 2022 - mdpi.com
Antimetabolites of folic acid represent a large group of drugs and drug candidates, including those for cancer chemotherapy. In this current review, the most common methods and …
Number of citations: 12 www.mdpi.com
S Mitchell-Ryan, Y Wang, S Raghavan… - Journal of medicinal …, 2013 - ACS Publications
We synthesized 5-substituted pyrrolo[2,3-d]pyrimidine antifolates (compounds 5–10) with one-to-six bridge carbons and a benozyl ring in the side chain as antitumor agents. Compound …
Number of citations: 50 pubs.acs.org
N Gommermann, P Knochel - Chemistry–A European Journal, 2006 - Wiley Online Library
The one‐pot three‐component reaction of terminal alkynes, aldehydes and secondary amines in the presence of copper(I) bromide/quinap is reported. The reaction scope has been …
A Papa, I Cursaro, L Pozzetti, C Contri… - Archiv der …, 2023 - Wiley Online Library
Aiming to simultaneously modulate the endocannabinoid system (ECS) functions and the epigenetic machinery, we selected the fatty acid amide hydrolase (FAAH) and histone …
Number of citations: 4 onlinelibrary.wiley.com
X Wang, LJ Li, ZY Wang, H Xu, HX Dai - Iscience, 2022 - cell.com
Transition metal-catalyzed C–C bond cleavage is a powerful tool for the reconstruction of a molecular skeleton. We report herein the multi-carbon homologation of aryl ketones to long-…
Number of citations: 4 www.cell.com

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